The Chemical and Physical Dynamics of Methylcyclohexane-d11 (ring-D11): A Technical Whitepaper
The Chemical and Physical Dynamics of Methylcyclohexane-d11 (ring-D11): A Technical Whitepaper
Executive Summary
In the realm of stable isotope-labeled (SIL) compounds, fully deuterated molecules (e.g., Methylcyclohexane-d14) are commonplace. However, Methylcyclohexane-d11 (ring-D11) represents a highly specialized structural dichotomy: a metabolically and analytically "silent" deuterated cyclohexane ring coupled with a reactive, NMR-visible unlabelled methyl group. This whitepaper provides an in-depth analysis of its chemical identity, the quantum mechanics driving its physical properties, and self-validating protocols for its application in advanced mass spectrometry and drug development.
Chemical Identity & Structural Mechanics
Methylcyclohexane-d11 (ring-D11) is synthesized by selectively deuterating the six-carbon cyclic backbone while leaving the functional methyl group unlabelled. This specific isotopic substitution pattern is highly valued in pharmacokinetic tracing and environmental analysis.
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Analyte Name: Methylcyclohexane-d11 (ring-d11)
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CAS Number: 352431-19-7[1]
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Unlabelled CAS Number: 108-87-2[1]
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Molecular Formula: C₇H₃D₁₁ (or C₆D₁₁CH₃)[1]
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Molecular Weight: 109.25 g/mol [1]
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Isotopic Purity: Typically ≥98 atom % D[1]
The Kinetic Isotope Effect (KIE) on Physical Properties
Substituting 11 protium atoms with deuterium increases the molecular mass by approximately 11.2%. Because the C–D bond possesses a lower zero-point energy than the C–H bond, the average bond length is slightly shorter. This quantum mechanical effect reduces the overall molar volume and polarizability of the molecule. Consequently, London dispersion forces are slightly weaker in the deuterated compound, leading to a marginally lower boiling point and higher vapor pressure at a given temperature compared to its unlabelled counterpart.
Logical framework of isotopic substitution effects on physical properties and MS utility.
Quantitative Data: Physical and Chemical Properties
The physical properties of Methylcyclohexane-d11 closely mirror those of 2[2], with critical deviations in density and molecular weight due to the heavier deuterium isotopes.
| Property | Unlabelled Methylcyclohexane | Methylcyclohexane-d11 (ring-D11) |
| Molecular Weight | 98.19 g/mol [2] | 109.25 g/mol [1] |
| Density (at 25 °C) | 0.77 g/mL[2] | ~0.86 g/mL (Calculated via mass ratio) |
| Boiling Point | 101 °C[2] | ~100 °C (Shifted via weaker dispersion) |
| Melting Point | -126 °C[2] | ~ -126 °C |
| Flash Point | -4 °C (25 °F)[2] | -4 °C |
| Water Solubility | Insoluble (14 mg/L)[3] | Insoluble |
Applications in Drug Development & Analytical Chemistry
Absolute Quantitation via GC-MS (Internal Standard)
In Gas Chromatography-Mass Spectrometry (GC-MS), Methylcyclohexane-d11 is the premier internal standard (IS) for quantifying trace volatile organic compounds (VOCs).
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The Causality of the +11 Da Shift: Natural carbon-13 isotopes create M+1 and M+2 peaks. An internal standard with only a +3 Da shift can suffer from isotopic cross-talk if the endogenous analyte concentration is highly saturated. The +11 Da shift of ring-D11 completely isolates the IS signal in Selected Ion Monitoring (SIM) mode, guaranteeing absolute quantitation accuracy without mathematical deconvolution.
Metabolic Stability Tracing
In pharmacokinetic profiling, the unlabelled methyl group serves as a targeted site for Cytochrome P450-mediated aliphatic hydroxylation. By keeping the ring fully deuterated, researchers leverage the primary kinetic isotope effect to suppress unwanted ring-hydroxylation pathways, forcing the metabolic study to isolate reactions occurring strictly at the methyl group.
Self-Validating Experimental Protocol: GC-MS Quantitation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, the following protocol integrates a self-validating Quality Control (QC) loop to prevent false negatives caused by matrix effects or extraction failures.
Step-by-Step Methodology
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Standard Preparation:
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Action: Prepare a 1.0 mg/mL stock solution of Methylcyclohexane-d11 in high-purity methanol. Store at -20 °C in a PTFE-lined amber vial.
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Matrix Spiking (The Causality of Timing):
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Action: Add exactly 10 µL of the IS stock to 1.0 mL of the raw sample matrix (e.g., plasma, soil extract) to achieve a final IS concentration of 10 µg/mL.
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Causality: Spiking before any extraction steps ensures that any volumetric losses, evaporation, or emulsion formations during sample prep affect the target analyte and the IS equally. The ratio remains perfectly preserved.
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Liquid-Liquid Extraction (LLE):
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Action: Add 2.0 mL of high-purity pentane. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes. Carefully extract the upper organic layer.
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Instrumental Analysis (GC-MS):
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Action: Inject 1 µL of the organic layer into the GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Set the MS to SIM mode, monitoring m/z 98 (unlabelled target) and m/z 109 (ring-D11 IS).
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Self-Validation & Quality Control:
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Action: Calculate the absolute peak area of the m/z 109 ion across all injected samples.
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Validation Rule: If the IS peak area in any unknown sample deviates by more than ±15% from the mean IS peak area of the calibration standards, the extraction is deemed invalid. This self-validating step proves whether a low analyte signal is a true negative or the result of a failed extraction/injection.
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Step-by-step GC-MS workflow utilizing Methylcyclohexane-d11 for self-validating quantitation.
Safety, Handling, and Storage
Because Methylcyclohexane-d11 shares the volatile characteristics of its unlabelled counterpart, strict safety protocols must be observed:
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Flammability: Highly flammable liquid and vapor. It possesses a low flash point of -4 °C (25 °F)[2] and can readily form explosive mixtures with ambient air.
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Toxicity: Acts as a central nervous system depressant upon heavy inhalation and is a known skin/eye irritant[3].
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Storage: Must be stored in a tightly sealed container within a flammable-rated, explosion-proof storage cabinet. Maintain temperatures below +30 °C[2] and protect from direct static discharge.
References
- LGC Standards. "Methylcyclohexane-d11 (ring-d11) - LGC Standards".
- Grokipedia. "Methylcyclohexane".
- ChemicalBook. "Methylcyclohexane CAS#: 108-87-2".
